Welcome to the BenchChem Online Store!
molecular formula C7H7F3N2 B1391802 4-Methyl-6-(trifluoromethyl)pyridin-3-amine CAS No. 944317-54-8

4-Methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B1391802
M. Wt: 176.14 g/mol
InChI Key: GLJGKHHMJXKHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07910592B2

Procedure details

A suspension of platinum oxide (36.9 mg) in a solution of 4-methyl-5-nitro-2-(trifluoromethyl)pyridine (369.4 mg, 0.162 mmol) in EtOH (12.7 mL) was stirred under a balloon of H2 for 5½ h. The reaction mixture was filtered through a plug of Celite and the filtrate was concentrated in vacuo to afford 4-methyl-6-(trifluoromethyl)pyridin-3-amine. LCMS calc.=177.1; found=177.1 (M+1)+. 1H NMR (600 MHz, CDCl3): δ 8.04 (s, 1H); 7.27 (s, 1H); 4.28 (s, 2H); 2.15 (s, 3H).
Quantity
369.4 mg
Type
reactant
Reaction Step One
Name
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
36.9 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1>CCO.[Pt]=O>[CH3:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:12])[F:13])[N:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
369.4 mg
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Name
Quantity
12.7 mL
Type
solvent
Smiles
CCO
Name
Quantity
36.9 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a balloon of H2 for 5½ h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC(=C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.